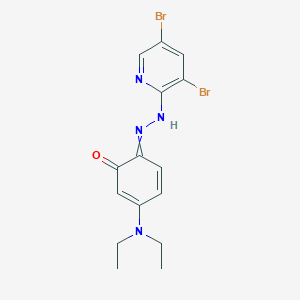

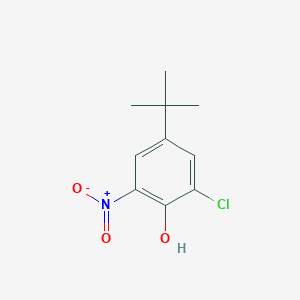

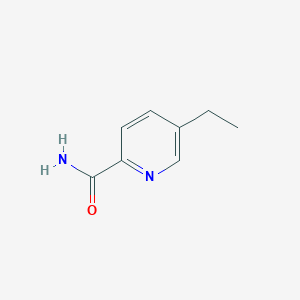

2-(3,5-Dibromo-2-pyridylazo)-5-(diethylamino)-phenol

Overview

Description

Synthesis Analysis

The synthesis of heterocyclic compounds, including those similar to 2-(3,5-Dibromo-2-pyridylazo)-5-(diethylamino)-phenol, often involves the use of enaminones as foundational units. These procedures enable the formation of various bioactive heterocyclic compounds, showcasing the compound's versatility and potential in generating biologically active molecules (Farghaly et al., 2023).

Molecular Structure Analysis

The molecular structure of compounds like 2-(3,5-Dibromo-2-pyridylazo)-5-(diethylamino)-phenol can be elucidated through spectral data analysis, highlighting the importance of UV, fluorescence spectra, and the effects of substituents on these properties (Karpińska, Starczewska, & Puzanowska‐Tarasiewicz, 1996).

Chemical Reactions and Properties

Phenothiazine derivatives, closely related to the compound in focus, exhibit various analytical properties useful in chemical analysis. These compounds can undergo oxidation in acidic media, forming color products, and interact with metal complexes and organic compounds to form ion-association complexes, demonstrating the compound's reactivity and potential analytical applications (Joanna Karpińska, Starczewska, & Puzanowska‐Tarasiewicz, 1996).

Physical Properties Analysis

The physical properties, including the physical state, thermal stability, and solubility of phenothiazine derivatives, offer insights into the handling and application potential of 2-(3,5-Dibromo-2-pyridylazo)-5-(diethylamino)-phenol (Joanna Karpińska, Starczewska, & Puzanowska‐Tarasiewicz, 1996).

Chemical Properties Analysis

The synthesis and medicinal aspects of related heterocyclic scaffolds demonstrate the chemical versatility and potential pharmacological applications of compounds like 2-(3,5-Dibromo-2-pyridylazo)-5-(diethylamino)-phenol. These compounds serve as building blocks for developing drug-like candidates with a broad range of medicinal properties, including anticancer and anti-inflammatory activities (Cherukupalli et al., 2017).

Scientific Research Applications

Spectrophotometric Metal Determination : It's used for the spectrophotometric determination of metals like uranium(VI), zinc, copper(II), and iron(II) in aqueous solutions (Ohshita, Wada, & Nakagawa, 1983).

Photo-Physical Characteristics : Studied for its photo-physical properties, especially for its excited state intra-molecular proton transfer pathway showing single absorption and dual emission characteristics (Padalkar et al., 2011).

Flow Injection Analysis : Used in flow injection analysis for the determination of iron, demonstrating its effectiveness in detecting trace amounts of iron in potable waters (Wada, Nakagawa, & Ohshita, 1983).

Resonance Raman Spectroscopy : The structure of this compound and its complex at various pH values has been studied using resonance Raman spectroscopy (Kawai et al., 1987).

Complexation with Uranium : It forms a complex with uranium, useful for the kinetic study of uranium complexation in water-ethanol mediums (Rawat, Mohapatra, & Manchanda, 2006).

Copper(II) Complex Study : Investigated for its behavior in copper(II) complexes, focusing on optimal conditions for the formation of these complexes and their stability (Menek, Topçu, & Uçar, 2001).

Optical Chemical Sensor for Nickel Ion : Used in the development of an optical chemical sensor for the determination of nickel ions in aqueous solutions (Amini et al., 2004).

Palladium(II) Determination : Applied in the spectrophotometric determination of Palladium(II), forming a violet complex at specific pH levels (Zuhri, Shraydeh, & Shalabi, 1986).

Colorimetric Detection of Metal Ions : Studied for the selective colorimetric detection of metal ions like Cu2+ and UO22+, highlighting its use as a colorimetric sensor (Wen et al., 2018).

Metal Staining : Found to be effective in staining small amounts of metals like copper, iron, lead, and zinc in tissue, using masking agents and polyphosphates (Sumi et al., 1983).

Anticancer Activity : Some derivatives have been studied for their potential anticancer activity (Uddin et al., 2020).

properties

IUPAC Name |

2-[(3,5-dibromopyridin-2-yl)diazenyl]-5-(diethylamino)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16Br2N4O/c1-3-21(4-2)11-5-6-13(14(22)8-11)19-20-15-12(17)7-10(16)9-18-15/h5-9,22H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZWNVESNWHXBBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC(=C(C=C1)N=NC2=C(C=C(C=N2)Br)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

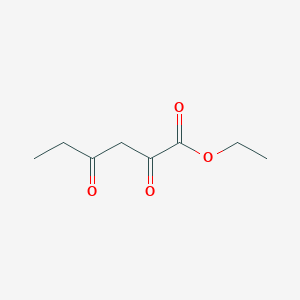

Molecular Formula |

C15H16Br2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70609226 | |

| Record name | 6-[2-(3,5-Dibromopyridin-2-yl)hydrazinylidene]-3-(diethylamino)cyclohexa-2,4-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70609226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,5-Dibromo-2-pyridylazo)-5-(diethylamino)-phenol | |

CAS RN |

14337-54-3 | |

| Record name | 2-(3,5-Dibromo-2-pyridylazo)-5-(diethylamino)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14337-54-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-[2-(3,5-Dibromopyridin-2-yl)hydrazinylidene]-3-(diethylamino)cyclohexa-2,4-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70609226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 3,5-Br2-PADAP facilitate the detection of thiocyanate in water samples?

A1: 3,5-Br2-PADAP forms a violet-red ion associate specifically with thiocyanate ions in the presence of persulfate (S2O82-) []. This color change allows for spectrophotometric detection of thiocyanate. The intensity of the color is directly proportional to the concentration of thiocyanate, enabling quantitative analysis. This method has been successfully applied to determine thiocyanate levels in spiked waste and drinking water samples [].

Q2: Can 3,5-Br2-PADAP be used for the detection of other anions besides thiocyanate?

A2: Yes, research indicates that 3,5-Br2-PADAP can be utilized in the detection of halide anions such as chloride, bromide, and iodide []. The presence of these halides displaces 3,5-Br2-PADAP from its chelate complex with heavy metal salts, leading to noticeable color changes []. This colorimetric response, quantifiable using imaging techniques and statistical analysis, enables the semi-quantitative determination of these anions across a broad concentration range [].

Q3: What are the advantages of using 3,5-Br2-PADAP in analytical methods?

A3: 3,5-Br2-PADAP offers several advantages as an analytical reagent:

- Sensitivity: It exhibits high sensitivity towards specific anions like thiocyanate and halides, allowing for trace-level detection [, ].

- Simplicity: The colorimetric assays utilizing 3,5-Br2-PADAP are relatively straightforward to perform, requiring minimal sample preparation and readily available instrumentation like spectrophotometers or flatbed scanners [, ].

- Versatility: The reagent demonstrates applicability in analyzing various sample types, including environmental samples like water [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-chloro-N-[1-[4-[2-[(7-chloroquinolin-4-yl)amino]propyl]piperazin-1-yl]propan-2-yl]quinolin-4-amine](/img/structure/B78157.png)